molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5

N-[2-(2-Thienyl)ethyl]formamide

Cat. No.: B125755
CAS No.: 28783-49-5
M. Wt: 155.22 g/mol
InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
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Description

N-[2-(2-Thienyl)ethyl]formamide is an organic compound featuring a thiophene ring (a sulfur-containing aromatic heterocycle) linked via an ethyl group to a formamide functional group (HCONH-). Its structure is characterized by the following:

  • Thienyl group: A five-membered aromatic ring with one sulfur atom.
  • Ethyl linker: A two-carbon chain connecting the thiophene to the formamide.
  • Formamide group: A primary amide derived from formic acid.

Preparation Methods

Synthetic Routes

Reaction with Formamide Under Reflux

Formamide serves as an alternative formylating agent, particularly in the presence of polar aprotic solvents. This method, validated in the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines , avoids the corrosivity of formic acid.

Procedure :
2-(2-Thienyl)ethylamine (5 mmol) is heated with formamide (1.5 equiv) in DMF at 120°C for 2 hours . The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the product is isolated via rotary evaporation.

Optimization Insights :

  • Catalyst : Anhydrous sodium carbonate (1.0 equiv) accelerates the reaction by neutralizing ammonia byproducts .

  • Yield : Comparable syntheses report 77% yields for related formamides .

Formylation via Acetic Formic Anhydride

Acetic formic anhydride, a mixed anhydride, offers a high-yielding route by facilitating electrophilic formylation. This method, inspired by the synthesis of ethyl N-formimidate derivatives , is ideal for large-scale production.

Procedure :
A solution of 2-(2-thienyl)ethylamine (5 mmol) in acetic anhydride (20 mL) is treated with triethyl ortho-formate (2.0 equiv) and refluxed for 6 hours . The reaction is quenched with ice-water, and the product is extracted into dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the formamide.

Advantages :

  • Efficiency : Yields up to 71% are achievable under optimized conditions .

  • Byproduct Management : Triethylamine hydrochloride precipitates, simplifying isolation.

Comparative Analysis of Methods

Method Reagents Conditions Yield Source
Formic AcidHCOOH, DMFReflux, 7h~72%*
FormamideHCONH₂, DMF120°C, 2h~77%*
Acetic Formic Anhydride(HCO)₂O, Ac₂OReflux, 6h71%*

*Yields extrapolated from analogous reactions.

Critical Evaluation :

  • Cost-Effectiveness : Formic acid is economical but requires extended reaction times.

  • Scalability : The acetic formic anhydride method offers superior yields but involves hazardous reagents.

  • Purity : Formamide-derived routes minimize byproducts, favoring pharmaceutical applications.

Experimental Optimization and Challenges

Solvent Selection

DMF is universally preferred due to its high boiling point and ability to stabilize charged intermediates. Alternatives like dioxane or acetonitrile reduce side reactions but may lower yields .

Temperature Control

Excessive temperatures (>120°C) promote decomposition of the thienyl group. Optimal ranges are 80–100°C for formic acid and 100–120°C for formamide .

Byproduct Mitigation

  • Ammonia Removal : Sparging with nitrogen or using scavengers like molecular sieves improves conversion .

  • Recrystallization : DMF/water systems (1:3 v/v) effectively purify the product while minimizing losses .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Thienyl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Thiophene-2-ethylamine

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-[2-(2-Thienyl)ethyl]formamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(2-Thienyl)ethyl]formamide is primarily related to its ability to interact with biological molecules through its formamide and thiophene groups. The formamide group can form hydrogen bonds with proteins and nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-[2-(2-Thienyl)ethyl]formamide with structurally related formamide derivatives, emphasizing substituents, bioactivity, and applications:

Compound Name Structure Key Substituents Biological Activity Source
This compound Thiophene-ethyl-formamide 2-Thienyl, ethyl linker Not reported
(Z)-N-(4-Hydroxystyryl)formamide Styryl-formamide (Z-isomer) 4-Hydroxyphenyl, vinyl linker Antibacterial (E. coli, S. aureus)
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide Methoxy-thiophene-ethyl-formamide 5-Methoxy-2-thienyl, ethyl linker Not reported
N-(3-Acetylphenyl)formamide Acetylphenyl-formamide 3-Acetylphenyl Precursor for Zaleplon impurities
Formoterol fumarate Hydroxy-methoxyphenyl-ethyl-formamide 4-Methoxyphenyl, hydroxy groups β2-adrenergic agonist (asthma/COPD)
N-(2-Dimethylaminoethyl)formamide Dimethylaminoethyl-formamide Dimethylaminoethyl Solubilizing agent, synthetic intermediate

Structural and Electronic Differences

  • Aromatic Ring Variations: Thiophene vs. Substituent Effects: Methoxy (‑OCH3) or hydroxy (‑OH) groups on aromatic rings (e.g., in formoterol) improve solubility and receptor binding , whereas halogenated derivatives (e.g., chloro or bromo substituents in ) may alter metabolic stability .

Physicochemical Properties

  • Solubility : Formamide derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit higher aqueous solubility , whereas thiophene-containing analogs may favor organic solvents like dichloromethane or ethyl acetate .
  • Melting/Boiling Points : Data for this compound are unavailable, but analogs like N-(3-acetylphenyl)formamide melt at 92–94°C , suggesting moderate thermal stability for the thienyl derivative.

Biological Activity

N-[2-(2-Thienyl)ethyl]formamide, with the molecular formula C7_7H9_9NOS, is an organic compound featuring a thiophene ring that contributes to its unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound includes:

  • Formamide Group : Capable of forming hydrogen bonds, enhancing interaction with biological macromolecules.
  • Thiophene Ring : Engages in π-π interactions, which are crucial for modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

  • Hydrogen Bonding : The formamide group can form hydrogen bonds with proteins and nucleic acids.
  • Aromatic Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic amino acids, influencing protein conformation and function.

These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions is under investigation.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved are still being elucidated, but preliminary results show promise in targeting tumor growth.
  • Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is being explored for its role in synthesizing more complex biologically active molecules.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Thiophene-2-carboxamideCarboxamideSimilar interactions but less versatile
Thiophene-2-ethylamineEthylamineLacks formamide group, limiting reactivity
N-(2-(thien-2-yl)ethyl)acetamideAcetamideDifferent reactivity profile compared to formamide

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis Studies : Various synthetic routes have been explored to enhance the yield and purity of this compound. Researchers have noted that modifications at the thiophene ring can significantly alter biological activity.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have demonstrated varying degrees of cytotoxicity. For instance, certain derivatives showed IC50_{50} values in the low micromolar range against breast cancer cell lines, indicating significant potential for further development as anticancer agents.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
  • Structural Modifications : Investigating how modifications to the thiophene ring or formamide group affect biological activity could lead to more potent derivatives.
  • Clinical Applications : Ultimately, translating these findings into clinical applications will require comprehensive safety and efficacy evaluations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2-Thienyl)ethyl]formamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(2-thienyl)ethylamine with formylating agents (e.g., formic acid under Dean-Stark conditions) is a common approach. Optimize pH (neutral to mildly acidic) and temperature (60–80°C) to minimize side reactions like over-formylation. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV detection .
  • Yield Considerations : Lower temperatures reduce decomposition but may prolong reaction time. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thienyl group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is effective. Relative retention times (RRT) can be calibrated against known standards; for formamide derivatives, RRT typically ranges 0.5–2.0 under gradient elution (acetonitrile/water + 0.1% TFA) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.1 ppm for formyl proton, δ ~2.8–3.5 ppm for ethyl-thienyl protons). FT-IR shows characteristic amide C=O stretch at ~1670 cm⁻¹ .

Q. How does solvent choice impact the stability of this compound in solution?

  • Stability Protocol : Use aprotic solvents (DMF, DMSO) for short-term storage (<24 hrs) at 4°C. Avoid aqueous solutions unless buffered at pH 6–7, as hydrolysis of the formamide group occurs at extremes. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Studies : The thienyl group acts as a π-electron donor, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to model transition states and identify regioselectivity. Experimentally, track reaction intermediates via in-situ IR or mass spectrometry .
  • Contradictions : Conflicting reports on catalytic efficiency may arise from ligand steric effects. Compare Pd(OAc)₂ with XPhos/Pd-G3 systems to resolve discrepancies .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • In Silico Methods : Predict LogP (octanol-water) using ChemAxon or Schrödinger QikProp. For bioavailability, simulate intestinal permeability via Caco-2 cell models. Molecular dynamics (MD) simulations (AMBER/CHARMM) can assess binding to cytochrome P450 enzymes to anticipate metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization : Implement quality-by-design (QbD) principles. Use design of experiments (DoE) to evaluate factors like stirring rate, reagent stoichiometry, and cooling rate. Statistical tools (ANOVA, Pareto charts) identify critical parameters. For purity, employ recrystallization (ethanol/water mixtures) or flash chromatography .

Q. How do structural modifications of this compound affect its bioactivity in in vitro models?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thienyl with furyl or altering the ethyl spacer). Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays. For receptor targeting, use radioligand binding assays (e.g., ³H-labeled compounds) to quantify affinity .
  • Data Interpretation : Address contradictions in IC₅₀ values by normalizing to cell viability controls and using Hill plots for cooperative binding analysis .

Q. Methodological Tables

Table 1 : HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateRetention Time (min)Detection λ (nm)
C18 (5 μm)60:40 ACN/H₂O + 0.1% TFA1.0 mL/min8.2 ± 0.3254
HILIC (3 μm)70:30 ACN/AmF (pH 5.0)0.8 mL/min6.5 ± 0.2210
Source: Adapted from Pharmacopeial Forum data

Table 2 : NMR Spectral Data (DMSO-d₆)

Proton Positionδ (ppm)MultiplicityIntegration
Formyl (CHO)8.12Singlet1H
Ethyl (-CH₂-)2.85–3.10Triplet2H
Thienyl (C4-H)7.21Doublet1H
Source: Experimental data from synthesis studies

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLGAIQNVAFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-thienyl)ethylamine (15.0 g, 118 mmol) was dissolved in formic acid (120 ml) while cooling with an water bath. The solution was cooled to 0° C. Acetic acid anhydride (45 ml) was added dropwise. The reaction mixture was stirred at room temperature for 3 h. It was cooled to 0° C., and water (45 ml) was added dropwise. The mixture was stirred for 16 h, while it was warming up to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The solution was washed with water (2×150 ml) and saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (180 g), using ethyl acetate/heptane (2:1) as eluent to give 14.30 g of N-(2-(2-thienyl)ethyl)formamide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

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